molecular formula C11H16Cl3N B571581 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride CAS No. 953789-37-2

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

Cat. No. B571581
Key on ui cas rn: 953789-37-2
M. Wt: 268.606
InChI Key: ARSNVFGYXNWTPK-UHFFFAOYSA-N
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Patent
US08822727B2

Procedure details

reacting the 1-(4-chlorophenethylamino)propan-2-ol with thionyl chloride to form 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][CH2:7][NH:8][CH2:9][CH:10](O)[CH3:11])=[CH:4][CH:3]=1.S(Cl)([Cl:17])=O>>[ClH:1].[Cl:17][CH:10]([CH3:11])[CH2:9][NH:8][CH2:7][CH2:6][C:5]1[CH:13]=[CH:14][C:2]([Cl:1])=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CCNCC(C)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC(CNCCC1=CC=C(C=C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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